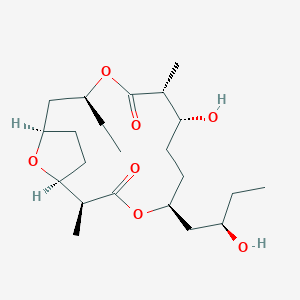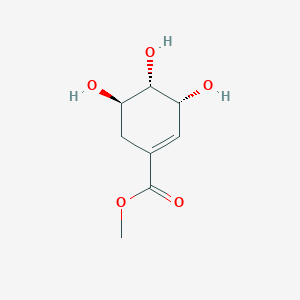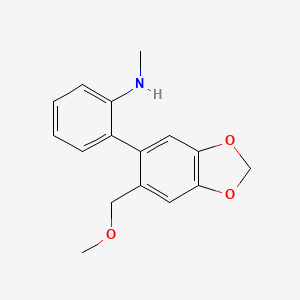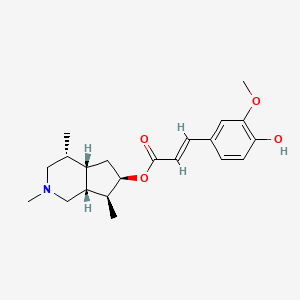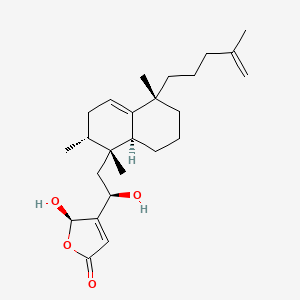
Glutaramate
Vue d'ensemble
Description
Glutaramate is a monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of glutaramic acid. It is a conjugate base of a glutaramic acid.
Applications De Recherche Scientifique
Role in Brain Pathophysiology
- Hypoxic–Ischemic Brain Damage : Glutamate's role as a neurotoxin is evident in its contribution to brain damage during hypoxia and ischemia. Drugs targeting glutamate accumulation or blocking its effects might be effective in treating strokes (Rothman & Olney, 1986).
Neurotransmitter Functions
- General Role in CNS : As the primary excitatory neurotransmitter, glutamate participates in various brain functions including synaptic signaling, learning, and memory (Fonnum, 1984).
- Epilepsy and CNS Disorders : Glutamate is intricately involved in seizure activity and epileptogenesis, with potential implications for developing anticonvulsant therapies (Meldrum, 1994).
Neurodevelopment and Neuroprotection
- Neuroprotection : Certain β-lactam antibiotics can increase glutamate transporter expression, providing neuroprotection in models of ischemic injury and motor neuron degeneration (Rothstein et al., 2005).
- Influence on Neuronal Outgrowth : Glutamate influences the outgrowth of dendrites and axons in neurons, suggesting its role in neurodevelopment (Mattson, Dou, & Kater, 1988).
Medical Imaging Applications
- Magnetic Resonance Imaging : Glutamate can be imaged via nuclear magnetic resonance, offering insights into brain function and pathology (Cai et al., 2011).
Non-Neuronal Functions
- Peripheral Tissue Signaling : Glutamate signaling extends to non-neuronal tissues like bone, pancreas, and skin, indicating its broader role as a 'cytokine' (Skerry & Genever, 2001).
Potential in Cancer Therapy
- Target Against Cancer : NMDA receptors, regulated by glutamate, could be therapeutic targets in various types of cancer (Mehrotra & Koiri, 2015).
Behavioral and Cognitive Effects
- Memory and Cognition : Glutamate's role in learning and memory formation is crucial, with potential therapeutic implications in neurological disorders (Tabassum et al., 2020).
Immunological Impact
- Modulation of Lymphocyte Function : Glutamate receptors in human lymphocytes suggest its role in modulating immune responses (Lombardi et al., 2001).
Propriétés
IUPAC Name |
5-amino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMAONWNTUZEW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NO3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



